molecular formula C18H26N2O3 B112180 N-Benzyl 1-boc-piperidine-4-carboxamide CAS No. 188527-08-4

N-Benzyl 1-boc-piperidine-4-carboxamide

Cat. No. B112180
M. Wt: 318.4 g/mol
InChI Key: AGQWIWVWFLIEKQ-UHFFFAOYSA-N
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Description

N-Benzyl 1-BOC-piperidine-4-carboxamide, also known as tert-butyl 4-(benzylcarbamoyl)piperidine-1-carboxylate, is a chemical compound with the molecular formula C18H26N2O3 . It has a molecular weight of 318.41 .


Synthesis Analysis

The synthesis of N-Benzyl 1-BOC-piperidine-4-carboxamide involves two stages . In the first stage, N-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid is reacted with benzotriazol-1-ol and N-[3-(N,N-dimethylamino)-propyl]-N’-ethyl-carbodiimide hydrochloride in dichloromethane under an inert atmosphere . In the second stage, benzylamine is added to the reaction mixture with triethylamine in dichloromethane .


Molecular Structure Analysis

The molecular structure of N-Benzyl 1-BOC-piperidine-4-carboxamide is characterized by a piperidine ring substituted with a benzylcarbamoyl group and a tert-butyl ester . The canonical SMILES representation of the molecule is CC©©OC(=O)N1CCC(CC1)C(=O)NCC2=CC=CC=C2 .


Physical And Chemical Properties Analysis

N-Benzyl 1-BOC-piperidine-4-carboxamide has a number of physical and chemical properties. It has a molecular weight of 318.41 and a molecular formula of C18H26N2O3 . The compound has a complexity of 403 and a topological polar surface area of 58.6Ų . It has a rotatable bond count of 5, a hydrogen bond acceptor count of 3, and a hydrogen bond donor count of 1 .

Scientific Research Applications

Supramolecular Chemistry and Nanotechnology

  • Benzene-1,3,5-tricarboxamides (BTAs) , related by structure to N-Benzyl 1-boc-piperidine-4-carboxamide, have been widely studied for their self-assembly and supramolecular behavior. These compounds are utilized in nanotechnology, polymer processing, and biomedical applications due to their ability to form one-dimensional, nanometer-sized rod-like structures stabilized by hydrogen bonding. Their multivalent nature drives applications in the biomedical field, promising a bright future in commercial and scientific research applications (Cantekin, de Greef, & Palmans, 2012).

Gastrointestinal Motility Disorders

  • Cisapride , a substituted piperidinyl benzamide chemically related to metoclopramide, enhances motility throughout the gastrointestinal tract. Although it is not directly N-Benzyl 1-boc-piperidine-4-carboxamide, its structure and applications highlight the potential of piperidine derivatives in treating gastrointestinal disorders without the central depressant or antidopaminergic effects common in similar compounds (Wiseman & Faulds, 1994).

Central Nervous System (CNS) Drug Development

  • Functional Chemical Groups in CNS Drugs : Research into heterocycles and piperidine derivatives, akin to N-Benzyl 1-boc-piperidine-4-carboxamide, has identified these structures as critical for developing novel CNS acting drugs. These compounds exhibit a range of CNS effects, from depression and euphoria to convulsion, demonstrating the potential for therapeutic application in CNS disorders (Saganuwan, 2017).

Drug Discovery and Synthesis

  • Nucleophilic Aromatic Substitution : The interaction between piperidine and nitro-aromatic compounds through nucleophilic aromatic substitution reactions, producing derivatives like 2,4-dinitro-1-piperidinobenzene, underscores the synthetic versatility of piperidine-based structures in creating pharmacologically active molecules (Pietra & Vitali, 1972).

Environmental Applications

  • Nanofiltration Membranes : Piperazine-based nanofiltration membranes, featuring a crumpled polyamide layer, show great potential in environmental applications such as water softening, purification, and wastewater treatment. These advancements underscore the importance of piperidine and related structures in developing high-performance membranes for environmental sustainability (Shao et al., 2022).

Safety And Hazards

N-Benzyl 1-BOC-piperidine-4-carboxamide is classified as a warning signal word. The hazard statements associated with this compound include H302, H315, H319, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

tert-butyl 4-(benzylcarbamoyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-18(2,3)23-17(22)20-11-9-15(10-12-20)16(21)19-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQWIWVWFLIEKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl 1-boc-piperidine-4-carboxamide

Synthesis routes and methods

Procedure details

1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (10.41 g, 45.4 mmol), HOBT (13.91 g, 91 mmol), and EDCI (17.41 g, 91 mmol) were dissolved in DCM (Volume: 150 ml). The reaction was stirred for twenty minutes before benzylamine (9.92 ml, 91 mmol) and triethylamine (18.99 ml, 136 mmol) were added. The reaction was allowed to overnight. The reaction was diluted with water and ethyl acetate. The organic layer was washed with saturated sodium bicarbonate solution, dried over magnesium sulfate, filtered and concentrated. The crude material was purified via column chromatography using 0-50% ethyl acetate:hexanes to obtain a white solid. (Yield: 6.9 g, white solid) 1H-NMR (400 MHz, DMSO-d6) 8.32, 7.329-7.207, 4.25, 3.96-3.93, 2.72, 2.38-2.32, 1.70-1.67, 1.48-1.37
Quantity
10.41 g
Type
reactant
Reaction Step One
Name
Quantity
13.91 g
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reactant
Reaction Step One
Name
Quantity
17.41 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
9.92 mL
Type
reactant
Reaction Step Two
Quantity
18.99 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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